4-(3-Tosylpropanoyl)benzoic acid
Description
4-(3-Tosylpropanoyl)benzoic acid is a benzoic acid derivative with a propanoyl side chain at the para position, which is further substituted with a tosyl (p-toluenesulfonyl) group. Its IUPAC name is 4-[3-(p-toluenesulfonyl)propanoyl]benzoic acid, with the molecular formula C₁₇H₁₆O₅S and a molecular weight of 356.37 g/mol. The compound features three key functional groups:
- A carboxylic acid group (providing acidity and hydrogen-bonding capability).
- A ketone group (contributing to reactivity in nucleophilic additions).
This structural complexity distinguishes it from simpler benzoic acid derivatives. The tosyl group enhances stability in synthetic intermediates and may confer unique solubility or crystallinity properties compared to analogs lacking sulfonyl moieties .
Properties
Molecular Formula |
C17H16O5S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylpropanoyl]benzoic acid |
InChI |
InChI=1S/C17H16O5S/c1-12-2-8-15(9-3-12)23(21,22)11-10-16(18)13-4-6-14(7-5-13)17(19)20/h2-9H,10-11H2,1H3,(H,19,20) |
InChI Key |
TZCUWKNWENETGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybenzoic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides .
Scientific Research Applications
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is widely used in scientific research due to its ability to interact with specific molecular targets. Some applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It interacts with β-catenin, a key protein in the Wnt signaling pathway, leading to its ubiquitination and proteasomal degradation. This action inhibits the proliferation of cancer cells that depend on Wnt signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Benzoylpropionic Acid (4-Oxo-4-phenylbutyric Acid)
- Molecular Formula : C₁₀H₁₀O₃ .
- Key Differences: Replaces the tosylpropanoyl group with a phenyl-substituted propanoyl chain.
- Physicochemical Properties :
- Acidity : The benzoic acid group in 3-benzoylpropionic acid has a higher pKa (~4.2) compared to the target compound, where the tosyl group further lowers pKa (estimated ~3.5–3.8) due to stronger electron withdrawal .
- Solubility : 3-Benzoylpropionic acid is less polar, leading to lower water solubility than the sulfonyl-containing target compound.
- Applications : Primarily used as a synthetic intermediate in organic chemistry, whereas the tosyl group in the target compound may enable use in sulfonamide-based drug development .
4-Isopropylbenzoic Acid
- Molecular Formula : C₁₀H₁₂O₂ .
- Key Differences: Substitutes the tosylpropanoyl group with a hydrophobic isopropyl group. The isopropyl group is electron-donating, opposing the electronic effects of the tosyl group.
- Physicochemical Properties :
- Applications : Used in agrochemicals and fragrances, whereas the target compound’s sulfonyl group may lend itself to pharmaceutical applications (e.g., enzyme inhibition).
Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxy-, Methyl Ester
- Molecular Formula: C₁₈H₁₇NO₆ (compound 1 in ) .
- Key Differences: Features an amino-linked dimethoxybenzoyl group instead of the tosylpropanoyl chain. Contains a methyl ester, altering hydrolysis susceptibility compared to the free carboxylic acid in the target compound.
- Physicochemical Properties :
- Acidity : The ester group eliminates carboxylic acid acidity, making this compound less reactive in acid-base reactions.
- UV/IR Spectra : The dimethoxybenzoyl group shows λmax ~340 nm (similar to aromatic π→π* transitions), whereas the target compound’s sulfonyl group may shift absorbance to lower wavelengths (~260–280 nm) . IR spectra would differ in S=O (1150–1300 cm⁻¹) and ester C=O (1740 cm⁻¹) vs. ketone C=O (1700 cm⁻¹) .
- Applications: Potential use in natural product synthesis, contrasting with the target compound’s likely role in sulfonamide drug precursors.
Data Table: Comparative Analysis
Crystallographic Considerations
Programs like SHELXL and WinGX are critical for refining crystal structures of such compounds. The bulky tosyl group in the target compound likely induces distinct crystal packing compared to smaller substituents in analogs, affecting hydrogen-bonding networks and melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
